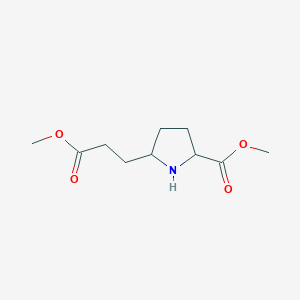
(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a compound that has garnered interest due to its potential applications in multiple scientific disciplines. The molecular structure of this compound, containing fluorine atoms and complex organic frameworks, hints at its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One of the common routes includes:
Formation of the 3,4-difluorophenyl intermediate through selective fluorination.
Preparation of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl segment via cyclization reactions.
Condensation reaction between these two intermediates under controlled temperature and pressure to yield the target compound.
Industrial Production Methods: : In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions like temperature, solvent choice, and catalyst use are critical for efficient production.
化学反応の分析
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various fluorinated carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction: : Selective reduction of carbonyl groups can lead to alcohol derivatives using agents such as lithium aluminium hydride.
Substitution: : Fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, producing a range of substituted products.
Common Reagents and Conditions: : These reactions typically involve reagents like strong acids/bases, hydride donors, and transition metal catalysts, under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation typically forms carboxylic acids or ketones.
Reduction leads to alcohols or hydrocarbons.
Substitution produces various derivatives depending on the nucleophile used.
In Chemistry
Used as an intermediate for synthesizing more complex molecules.
Aids in understanding fluorine’s impact on aromatic ring chemistry.
In Biology and Medicine
Potential precursor for pharmacologically active molecules.
Studied for its effects on biological pathways involving neurotransmitters.
In Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects is often linked to its interaction with biological molecules:
Molecular Targets: : The compound might bind to protein receptors, enzymes, or DNA.
Pathways Involved: : Influences pathways involved in neurotransmission or cellular signaling, although the exact mechanisms can vary based on the derivative in use.
Similar Compounds
(3,4-Difluorophenyl)(3-aminopyrrolidin-1-yl)methanone
(3,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness: : What sets this compound apart is its specific structure that allows unique interactions in both chemical reactions and biological systems. This structure affords the compound particular steric and electronic properties that can be exploited for specific applications.
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-18-6-5-15(11-19(18)22)20(25)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNZSACVOXWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)


![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)

![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)




![2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2806920.png)
